molecular formula C28H24FN3O2S B2478869 N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 866729-84-2

N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2478869
CAS No.: 866729-84-2
M. Wt: 485.58
InChI Key: GYTNRNHKGDSWAI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a chromene ring system. The structure includes a 4-fluorophenyl substituent at position 2, a methyl group at position 7, and a sulfanyl acetamide moiety linked to a 3,4-dimethylphenyl group. The sulfanyl group could influence solubility and hydrogen-bonding interactions, critical for pharmacokinetic profiles .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O2S/c1-16-4-11-24-20(12-16)14-23-27(34-24)31-26(19-6-8-21(29)9-7-19)32-28(23)35-15-25(33)30-22-10-5-17(2)18(3)13-22/h4-13H,14-15H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTNRNHKGDSWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrimidinyl core, followed by the introduction of the fluorophenyl and dimethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds and organometallic reagents in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Potential

Recent studies have indicated that this compound exhibits anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The docking results indicate favorable binding interactions, making it a candidate for further optimization and development as an anti-inflammatory drug .

Anticancer Activity

The compound has shown promising anticancer activity in various studies. It has been evaluated against multiple cancer cell lines, demonstrating significant growth inhibition rates. For instance, it exhibited notable cytotoxic effects against SNB-19 and OVCAR-8 cell lines with percent growth inhibitions exceeding 80% . The structure-activity relationship (SAR) studies highlight the importance of specific substituents in enhancing its anticancer efficacy.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal detailed the synthesis and biological evaluation of N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide as a potential 5-lipoxygenase inhibitor. The results from molecular docking simulations revealed that the compound could effectively bind to the active site of the enzyme, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Anticancer Studies

In another investigation, the compound was tested against various cancer cell lines, including breast and ovarian cancer models. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in cancer cells. The study emphasized the need for further research to elucidate the underlying mechanisms of action and to explore its therapeutic potential in clinical settings .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

This compound (hereafter referred to as Analog A ) shares structural similarities with the target molecule but differs in core architecture and substituents (Figure 1):

  • Core Structure: Analog A features a pyrimido[5,4-b]indole system (pyrimidine fused with indole), whereas the target compound contains a chromeno[2,3-d]pyrimidine. The indole moiety in Analog A introduces a nitrogen atom, altering electronic properties compared to the oxygen-containing chromene ring in the target compound .
  • Substituents: Position 3 (Analog A): 4-ethoxyphenyl vs. position 2 (target): 4-fluorophenyl. Acetamide Group: Analog A has a 2,3-dimethylphenyl substituent, while the target compound uses 3,4-dimethylphenyl. The positional isomerism may affect steric interactions with target proteins. Additional Groups: Analog A includes a 4-oxo group on the pyrimidine ring, absent in the target compound, which could influence hydrogen-bonding capacity .

Data Table: Structural and Calculated Properties

Property Target Compound Analog A
Molecular Formula C₂₇H₂₂FN₃O₂S C₂₉H₂₇N₃O₃S
Molecular Weight (g/mol) 471.54 497.61
Core Structure Chromeno[2,3-d]pyrimidine Pyrimido[5,4-b]indole
Key Substituents 4-fluorophenyl, 7-methyl 4-ethoxyphenyl, 4-oxo
Acetamide Group N-(3,4-dimethylphenyl) N-(2,3-dimethylphenyl)

Pharmacological Implications

  • Lipophilicity : Analog A’s ethoxy group (logP ~3.5 estimated) may enhance cell permeability compared to the target compound’s fluorophenyl group (logP ~2.8), though this could reduce aqueous solubility.
  • Metabolic Stability : The fluorine in the target compound likely confers resistance to oxidative metabolism, whereas the ethoxy group in Analog A may be susceptible to cytochrome P450-mediated dealkylation .
  • Target Binding: The chromeno-pyrimidine core’s planar structure (target) may favor intercalation with DNA or kinase active sites, while Analog A’s indole fusion could enable π-stacking with aromatic residues in enzymes.

Biological Activity

N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : It may possess antioxidant capabilities that protect cells from oxidative stress.

Biological Activity Overview

Activity Description Reference
AnticancerInhibits proliferation in various cancer cell lines
Anti-inflammatoryReduces levels of inflammatory markers
AntioxidantScavenges free radicals and reduces oxidative stress

1. Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were reported as follows:

Cell Line IC50 (µM)
MCF-7 (breast cancer)0.5
A549 (lung cancer)0.7
HeLa (cervical cancer)0.6

These findings suggest a potent anticancer effect with varying sensitivity across different cell types .

2. Anti-inflammatory Effects

In vitro assays indicated that the compound could significantly reduce the production of TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide). This suggests a promising application in treating inflammatory diseases .

3. Antioxidant Properties

A comparative study assessed the antioxidant activity using DPPH radical scavenging assays. The compound showed an IC50 value comparable to standard antioxidants like ascorbic acid, indicating strong free radical scavenging ability .

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